

Commercial suppliers of enantiomerically pure (R)-1-Boc-azepane-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Boc-azepane-2-carboxylic acid

Cat. No.: B1388167

[Get Quote](#)

An In-Depth Technical Guide to Sourcing and Validating Enantiomerically Pure **(R)-1-Boc-azepane-2-carboxylic Acid**

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **(R)-1-Boc-azepane-2-carboxylic acid**, a critical chiral building block in modern medicinal chemistry. We will delve into reliable commercial sources, essential quality control protocols for ensuring enantiomeric purity, and the scientific context for its application in pharmaceutical research and development.

The Strategic Importance of Chiral Azepane Scaffolds in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a high degree of structural diversity and a wide range of pharmacological properties, leading to their incorporation into numerous FDA-approved drugs for treating cancer, infectious diseases, and neurological disorders.^{[1][2]} The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets.

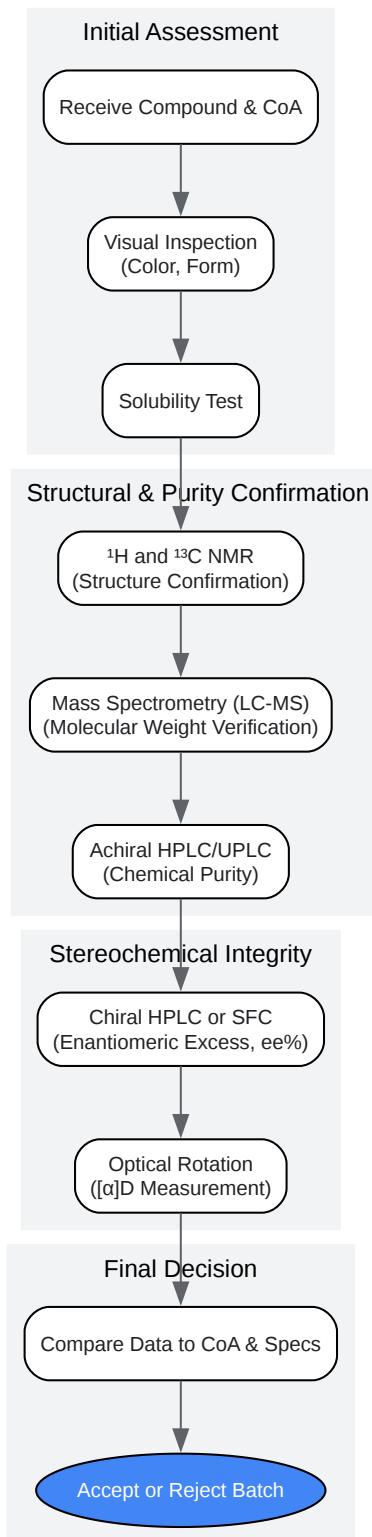
For such molecules, stereochemistry is paramount. The biological activity of a chiral drug is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, access to enantiomerically pure starting materials like **(R)-1-Boc-azepane-2-carboxylic acid** is a non-negotiable prerequisite for the synthesis of stereochemically defined drug candidates. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle on the nitrogen atom, while the carboxylic acid moiety offers a versatile point for synthetic elaboration, such as amide bond formation in peptide synthesis.^{[3][4]}

Commercial Sourcing of **(R)-1-Boc-azepane-2-carboxylic Acid**

The procurement of high-quality starting materials is the foundation of any successful synthesis campaign. **(R)-1-Boc-azepane-2-carboxylic acid** is available from a variety of chemical suppliers who specialize in chiral building blocks. However, purity, available quantities, and the depth of analytical data provided can vary significantly.

Below is a comparative table of representative commercial suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and enantiomeric excess (ee) before purchase.

Supplier	Synonyms	CAS Number	Reported Purity / Enantiomeric Excess (ee)
Activate Scientific	(R)-1-Boc-azepane-2-carboxylic acid	1227926-67-1	97+% ee[5]
Alchem	(R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid	1227926-67-1	Not specified[5]
ACHEMBLOCK	(R)-1-Boc-azepane-2-carboxylic acid	1227926-67-1	97%[5]
Chemenu	(2R)-1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid	1227926-67-1	97%[5]
Matrix Scientific	(R)-1-Boc-azepane-2-carboxylic acid	1227926-67-1	90+%[5]
BLDpharm	(R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid	1227926-67-1	Not specified[6]


Note: This table is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change. The CAS number for the (R)-enantiomer is sometimes incorrectly cited; the primary CAS for the racemic mixture is 98303-20-9.

The Causality of Rigorous Analytical Validation

Trusting a supplier's label without independent verification is a significant risk in drug development. The enantiomeric purity of a starting material directly impacts the stereochemical integrity of all subsequent compounds in a synthetic sequence. Therefore, a self-validating system of orthogonal analytical techniques is not just best practice; it is essential for ensuring reproducible results and regulatory compliance.

The following workflow outlines the critical steps for validating a new batch of **(R)-1-Boc-azepane-2-carboxylic acid**.

Workflow for Analytical Validation

[Click to download full resolution via product page](#)

Caption: A logical workflow for the comprehensive validation of a chiral starting material.

Detailed Experimental Protocol: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of a chiral compound.^{[7][8][9]} The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Objective: To separate the (R) and (S) enantiomers of 1-Boc-azepane-2-carboxylic acid and quantify the enantiomeric excess (ee%) of the (R)-enantiomer.

Methodology:

- **Sample Preparation:**
 - Accurately weigh ~1 mg of the compound into a 2 mL HPLC vial.
 - Dissolve in 1 mL of mobile phase solvent (e.g., a mixture of hexane and isopropanol). Ensure complete dissolution. This creates a 1 mg/mL stock solution.
 - Causality: Proper dissolution is critical to ensure a representative sample is injected and to avoid column blockage.
- **Instrumentation and Column:**
 - HPLC System: A standard HPLC or UPLC system with a UV detector.
 - Chiral Column: A polysaccharide-based CSP is often effective. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H are excellent starting points.
 - Causality: Polysaccharide-based CSPs have broad applicability for separating a wide range of chiral compounds, including N-protected amino acids.^[10]
- **Chromatographic Conditions (Example):**
 - Mobile Phase: 90:10 Hexane:Isopropanol (with 0.1% Trifluoroacetic Acid, TFA).
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 25 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 5 μ L.
- Causality: TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducibility. The low wavelength (210 nm) is necessary because the Boc-protected amino acid lacks a strong chromophore.

- Procedure:
 - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
 - Inject a sample of the racemic (R/S)-1-Boc-azepane-2-carboxylic acid (if available) to determine the retention times of both enantiomers.
 - Inject the (R)-enantiomer sample.
 - Integrate the peak areas for both the major ((R)-enantiomer) and minor ((S)-enantiomer) peaks.
- Data Analysis:
 - Calculate the enantiomeric excess (ee%) using the following formula:
 - $ee\% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100$
 - A result of $\geq 99\%$ ee is typically required for use in pharmaceutical synthesis.

Structural Elucidation and the Role of the Boc Group

Confirming the correct chemical structure is as important as verifying its stereochemistry. NMR spectroscopy and mass spectrometry are indispensable tools for this purpose.

Caption: Key structural features of the target molecule. (Note: Image placeholder used).

- ^1H NMR: Will confirm the presence of the tert-butyl protons of the Boc group (a characteristic singlet at ~1.4 ppm) and the protons of the azepane ring system.
- ^{13}C NMR: Will show the characteristic carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), as well as the carbons of the seven-membered ring.
- Mass Spectrometry: Electrospray ionization (ESI) in negative mode will typically show the $[\text{M}-\text{H}]^-$ ion, confirming the molecular weight of 243.30 g/mol .

The Boc (tert-butoxycarbonyl) group is a cornerstone of modern organic synthesis. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions (e.g., TFA in dichloromethane), allows for the selective unmasking of the nitrogen atom at the desired synthetic step.^[3] This strategic protection is fundamental to building complex molecular architectures.

Conclusion: A Foundation for Excellence in Synthesis

(R)-1-Boc-azepane-2-carboxylic acid is a valuable building block for the development of novel therapeutics. Its successful application, however, is entirely dependent on the quality of the starting material. By partnering with reputable suppliers and implementing a rigorous, in-house analytical validation workflow, research and development teams can mitigate risks associated with impurities. This ensures the stereochemical integrity of their synthetic intermediates and, ultimately, the safety and efficacy of the final drug candidate. Adherence to these principles of scientific integrity is not merely procedural—it is the bedrock of innovative and successful drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. lookchem.com [lookchem.com]
- 6. 1227926-67-1|(R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. solutions.bocsci.com [solutions.bocsci.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- To cite this document: BenchChem. [Commercial suppliers of enantiomerically pure (R)-1-Boc-azepane-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1388167#commercial-suppliers-of-enantiomerically-pure-r-1-boc-azepane-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com